TRIETHYL ACONITATE
Overview
Description
TRIETHYL ACONITATE is an organic compound with the molecular formula C12H18O6. It is a tricarboxylate ester derived from 1-propene-1,2,3-tricarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
TRIETHYL ACONITATE can be synthesized through the esterification of 1-propene-1,2,3-tricarboxylic acid with ethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of triethyl 1-propene-1,2,3-tricarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
TRIETHYL ACONITATE undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 1-propene-1,2,3-tricarboxylic acid and ethanol.
Transesterification: This reaction involves the exchange of the ester groups with other alcohols, leading to the formation of different esters.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 1-propene-1,2,3-tricarboxylic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
TRIETHYL ACONITATE has several applications in scientific research:
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.
Mechanism of Action
The mechanism of action of triethyl 1-propene-1,2,3-tricarboxylate involves its interaction with specific molecular targets. For instance, it can inhibit the enzyme aconitase, thereby interfering with the Krebs cycle. This inhibition occurs because the compound binds to the active site of the enzyme, preventing the conversion of citric acid to aconitic acid .
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1-propene-1,2,3-tricarboxylate: Another ester of 1-propene-1,2,3-tricarboxylic acid with similar properties but different ester groups.
Tributyl 1-propene-1,2,3-tricarboxylate: A tricarboxylate ester with longer alkyl chains, leading to different physical properties.
Uniqueness
TRIETHYL ACONITATE is unique due to its specific ester groups, which confer distinct solubility and reactivity characteristics. Its ability to act as a plasticizer in biodegradable plastics and its role in enzyme inhibition make it a valuable compound in various applications .
Properties
CAS No. |
5349-99-5 |
---|---|
Molecular Formula |
C12H18O6 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
triethyl (Z)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7- |
InChI Key |
IDDWGDKSBYYEPL-CLFYSBASSA-N |
SMILES |
CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC |
Isomeric SMILES |
CCOC(=O)C/C(=C/C(=O)OCC)/C(=O)OCC |
Canonical SMILES |
CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC |
Appearance |
Solid powder |
5349-99-5 | |
Pictograms |
Flammable |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Triethyl aconitate; AI3-11238; AI3 11238; AI311238 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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